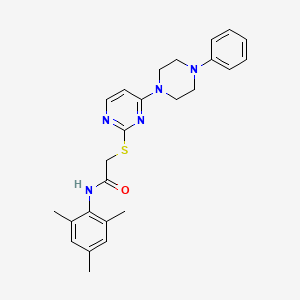
N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C25H29N5OS . It is related to a series of compounds that have been synthesized and evaluated for their bioactivities .
Molecular Structure Analysis
The molecular structure of “N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” includes a pyrimidine ring attached to a phenylpiperazine moiety via a thioacetamide linker .
科学的研究の応用
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, including “N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide”, were designed and synthesized for the treatment of Alzheimer’s disease (AD). These compounds were evaluated as acetylcholinesterase inhibitors (AChEIs), a class of drugs used to treat symptoms of AD .
Methods of Application or Experimental Procedures
The bioactivities of these compounds were evaluated using the Ellman’s method, a common biochemical assay used to measure the activity of enzymes that produce or break down thiocholine, such as acetylcholinesterase .
Results or Outcomes
Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro. Among them, compound 6g exhibited the most potent inhibitory activity against AChE with an IC50 of 0.90 µM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with an IC50 of 7.53 µM. This indicated that compound 6g was a selective AChE inhibitor .
Application in Anticonvulsant Activity
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
A series of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
Methods of Application or Experimental Procedures
The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents . Initial anticonvulsant screening was performed using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole screens in mice and/or rats .
Results or Outcomes
The results of pharmacological studies showed activity exclusively in the MES seizures especially for 3-(trifluoromethyl)anilide derivatives, whereas majority of 3-chloroanilide analogs were inactive . Several molecules also showed activity in the 6-Hz screen which is an animal model of human partial and therapy-resistant epilepsy .
Application in Anticonvulsant Activity
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
A series of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
Methods of Application or Experimental Procedures
The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents . Initial anticonvulsant screening was performed using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole screens in mice and/or rats .
Results or Outcomes
The results of pharmacological studies showed activity exclusively in the MES seizures especially for 3-(trifluoromethyl)anilide derivatives, whereas majority of 3-chloroanilide analogs were inactive . It should be emphasize that several molecules showed also activity in the 6-Hz screen which is an animal model of human partial and therapy-resistant epilepsy .
将来の方向性
The future directions for research on “N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” could include further exploration of its bioactivity, potential applications, and detailed studies of its physical and chemical properties. Additionally, more research could be done to understand its synthesis and chemical reactions .
特性
IUPAC Name |
2-[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-18-15-19(2)24(20(3)16-18)28-23(31)17-32-25-26-10-9-22(27-25)30-13-11-29(12-14-30)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJVJTVFVMCZFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one](/img/structure/B2405259.png)
![ethyl 3-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2405262.png)
![1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2405264.png)
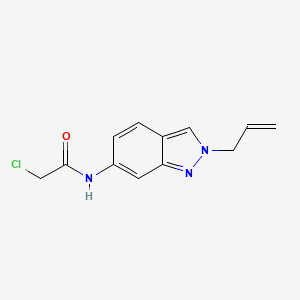
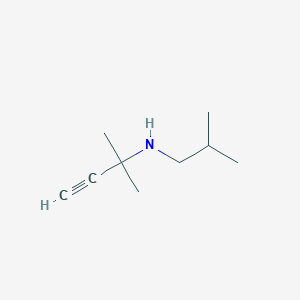
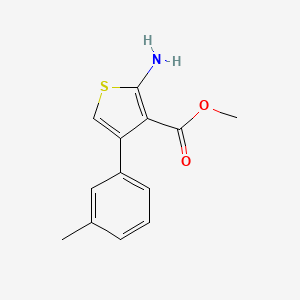
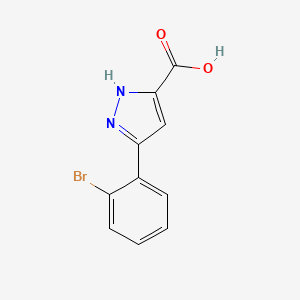
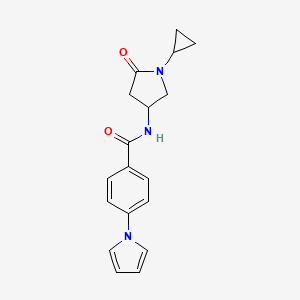
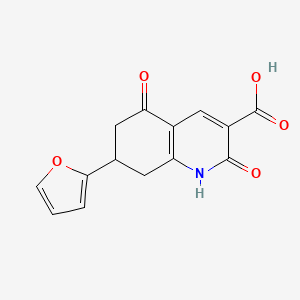
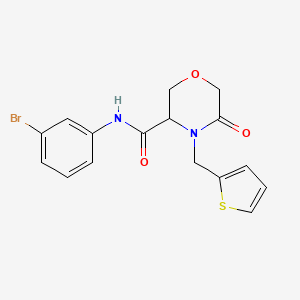
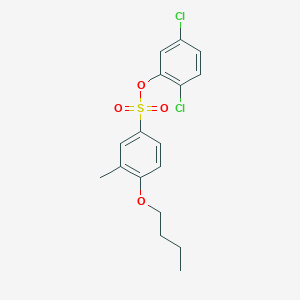
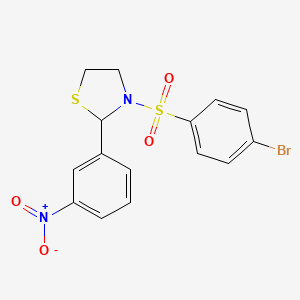
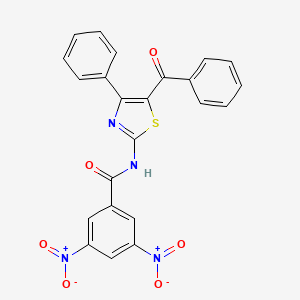
![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)